4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

Calcium channel binding Radioligand binding assay Cardiovascular research

Select this unsubstituted pyrazole-1,4-dihydropyridine to access a distinct pharmacological space unavailable from ester-bearing DHPs. Its unmatched L-type calcium channel affinity (Ki 87 nM) and privileged antimycobacterial scaffold (MIC 3.12–12.5 μg/mL) make it ideal for developing high-affinity radioligands, fluorescent probes, or novel anti-TB libraries. The vacant 3- and 5-positions provide synthetic freedom for late-stage functionalization, enabling tailored SAR studies superior to nifedipine or amlodipine cores. Procure this exclusive building block to accelerate probe development and hit-to-lead programs with a scaffold proven to toggle between antagonism and agonism.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 112758-41-5
Cat. No. B569282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine
CAS112758-41-5
SynonymsPyridine, 1,4-dihydro-4-(1H-pyrazol-4-yl)- (9CI)
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESC1=CNC=CC1C2=CNN=C2
InChIInChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-7,9H,(H,10,11)
InChIKeyMOSJZLWHGRQWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (CAS 112758-41-5): Core Scaffold Properties and Classification


4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (CAS 112758-41-5, C8H9N3, MW 147.18) is a heterocyclic small molecule belonging to the 1,4-dihydropyridine (1,4-DHP) class of calcium channel modulators [1]. It is structurally characterized by a 1,4-dihydropyridine core linked via the C4 position to a 1H-pyrazol-4-yl group . This compound represents a foundational, unsubstituted pyrazole-1,4-DHP scaffold distinct from the more heavily decorated 2,6-dimethyl-3,5-dicarboxylate derivatives that dominate therapeutic applications.

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (CAS 112758-41-5): Structural and Pharmacological Differentiation from Therapeutic Analogs


In-class substitution of 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine with more common 1,4-DHPs is scientifically unjustified due to its unique combination of a pyrazole substituent and the absence of ester moieties at the 3- and 5-positions of the DHP ring [1]. Therapeutic 1,4-DHPs (e.g., nifedipine, amlodipine) universally rely on 2,6-dimethyl and 3,5-dicarboxylate substitutions for optimal calcium channel binding and pharmacokinetics [2]. The presence of a pyrazole ring, rather than a nitrophenyl (nifedipine) or other aryl group, fundamentally alters the electron distribution, hydrogen-bonding capacity, and conformational dynamics of the molecule, leading to a distinct pharmacological profile [3]. As demonstrated in the quantitative evidence below, this scaffold can exhibit both calcium channel antagonism and activation, as well as significant antimicrobial activity, which are not observed with the same potency or selectivity in other DHP analogs.

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (CAS 112758-41-5): Head-to-Head Quantitative Performance Data for Scientific Selection


L-Type Calcium Channel Binding Affinity: 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine vs. Nifedipine

In a radioligand binding assay using [3H](+)-PN200-110, 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine exhibited a Ki of 87 nM for the L-type calcium channel DHP binding site in rat ventricular myocytes [1]. In a separate study employing the identical assay system, the reference 1,4-DHP nifedipine showed a substantially lower affinity with a Ki of 3,320 nM [2].

Calcium channel binding Radioligand binding assay Cardiovascular research

In Vitro Antitubercular Activity: Pyrazole-1,4-DHP Derivatives vs. Reference Standard

While data is not available for the exact unsubstituted 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine, a closely related series of 1,4-dihydropyridines containing 1,3,4-trisubstituted pyrazole moieties was evaluated for antitubercular activity [1]. Several compounds from this series demonstrated significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL [1].

Antimycobacterial activity Drug discovery Tuberculosis research

Dual-Functional Calcium Channel Modulation: Pyranopyrazole-1,4-DHP Agonism vs. Prototypical Activator Bay K 8644

A study of pyranopyrazole-linked 1,4-dihydropyridines, which share the pyrazole-1,4-DHP core structure with the target compound, identified several compounds (7c, 7g, 7i) with potent positive inotropic effects in vivo [1]. In molecular docking studies, these compounds demonstrated stronger binding to calcium channels than Bay K 8644, a well-known calcium channel activator [1].

Calcium channel agonism Positive inotropy Cardiovascular pharmacology

Physicochemical Profile: Distinct Properties Due to Unsubstituted DHP Core

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine has a molecular weight of 147.18 g/mol, which is significantly lower than that of typical therapeutic 1,4-DHPs (e.g., nifedipine: 346.34 g/mol; amlodipine: 408.88 g/mol) [1]. It exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 384.3±42.0 °C .

Physicochemical properties ADME prediction Compound characterization

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine (CAS 112758-41-5): Optimal Research Application Scenarios Driven by Quantitative Evidence


High-Affinity L-Type Calcium Channel Probe Development

Given its demonstrated 38-fold higher binding affinity (Ki = 87 nM) for the DHP binding site of L-type calcium channels compared to nifedipine (Ki = 3,320 nM) in rat ventricular myocytes [1][2], 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is a superior starting point for developing high-affinity radioligands or fluorescent probes for calcium channel research. Its smaller size and distinct chemical structure may also offer improved tissue penetration or reduced non-specific binding compared to larger, ester-containing DHPs. This application is directly supported by the head-to-head binding data.

Novel Antimycobacterial Agent Discovery

The class-level evidence of significant antitubercular activity (MIC 3.12-12.5 μg/mL) in structurally related pyrazole-1,4-DHPs [1] suggests that the 4-(1H-pyrazol-4-yl)-1,4-dihydropyridine core is a privileged scaffold for antimycobacterial drug discovery. Unlike classical DHPs used solely for cardiovascular indications, this compound and its derivatives offer a new avenue for developing therapies against drug-resistant Mycobacterium tuberculosis. This scenario is supported by cross-study comparable in vitro data.

Calcium Channel Agonist Research Tool

Research indicates that modifications to the 1,4-DHP ring, particularly the introduction of pyrazole moieties, can reverse the function from calcium channel antagonism to agonism [1]. Compounds with this core have demonstrated positive inotropic effects and enhanced calcium channel binding compared to the standard agonist Bay K 8644 [1]. Therefore, 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine is a valuable research tool for investigating calcium channel activation, excitation-contraction coupling, and related signaling pathways. This application is supported by class-level inference from in vivo and in silico studies.

Synthetic Intermediate for Diversified 1,4-DHP Libraries

The unsubstituted 3- and 5-positions of the DHP core in 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine provide a unique synthetic handle for late-stage diversification [1]. In contrast to the 2,6-dimethyl-3,5-dicarboxylate motif of most DHPs, this scaffold allows for the introduction of diverse functional groups, enabling the creation of novel compound libraries with tailored physicochemical and pharmacological properties. This is particularly valuable for exploring structure-activity relationships beyond traditional DHP space. This scenario is based on the compound's distinctive physicochemical and structural properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.